molecular formula C18H16N2O5 B2483290 (Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide CAS No. 879927-72-7

(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide

Cat. No.: B2483290
CAS No.: 879927-72-7
M. Wt: 340.335
InChI Key: BNRKVWDZANTOIS-PXNMLYILSA-N
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Description

(Z)-2-((2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide is a benzofuran derivative characterized by a Z-configured 4-methoxybenzylidene substituent at the 2-position, a 3-oxo group, and an acetohydrazide functional group at the 6-position. Its structural complexity and electron-rich aromatic systems make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to hydrogen-bonding interactions .

Properties

IUPAC Name

2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-23-12-4-2-11(3-5-12)8-16-18(22)14-7-6-13(9-15(14)25-16)24-10-17(21)20-19/h2-9H,10,19H2,1H3,(H,20,21)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRKVWDZANTOIS-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O5C_{19}H_{17}N_{3}O_{5}, with a molecular weight of 339.347 g/mol. The compound features a benzofuran moiety, which is known for various biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismActivity Level
Compound AStaphylococcus aureusModerate
Compound BEscherichia coliHigh
(Z)-AcidPseudomonas aeruginosaLow

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. For instance, a derivative exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Assay

In vitro assays demonstrated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines at concentrations above 20 µM. The IC50 values were determined to be 25 µM for MCF-7 and 30 µM for HT-29 cells.

Anti-inflammatory Activity

Inflammation plays a critical role in the progression of many diseases, including cancer. Recent studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may also possess anti-inflammatory properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, promoting apoptosis in cancer cells.
  • Gene Expression Regulation : It may affect the expression of genes related to cell proliferation and survival.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural variations among benzofuran derivatives include modifications to:

  • Benzylidene substituents (e.g., methoxy, halogen, alkyl groups).
  • 6-position functional groups (e.g., esters, sulfonates, hydrazides, nitriles).
Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name Benzylidene Substituent 6-Position Functional Group Notable Properties/Bioactivity Reference
Target Compound 4-Methoxy Acetohydrazide Enhanced hydrogen bonding; potential enzyme inhibition
(Z)-2-((2-(4-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid 4-Chloro Acetic acid Increased lipophilicity; antimicrobial activity
(Z)-benzyl 2-((2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 2,4-Dimethoxy Benzyl ester Improved solubility; anti-inflammatory activity
(Z)-N-(2-(3,4,5-Trimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-yl)acetamide 3,4,5-Trimethoxy Acetamide Antioxidant and anticancer activity
(2Z)-2-(3-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate 3-Fluoro + 4-fluorobenzenesulfonate Sulfonate ester Dual fluorine substitution; enhanced metabolic stability

Impact of Substituents on Properties

  • Methoxy Groups : Electron-donating methoxy groups (e.g., 4-methoxy, 3,4,5-trimethoxy) improve solubility and modulate electronic effects, favoring interactions with polar biological targets .
  • Halogen Substituents : Chloro or bromo groups increase lipophilicity and steric bulk, enhancing membrane permeability and antimicrobial activity .
  • Ester vs. Hydrazide : Esters (e.g., benzyl, ethyl) improve metabolic stability but reduce hydrogen-bonding capacity compared to hydrazides, which may enhance target specificity .

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